{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
The compound {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, starting with the preparation of individual building blocks. The pyrazole moiety can be synthesized through the reaction of 1-ethyl-1H-pyrazole-4-amine with an appropriate ketone under acidic conditions . The piperazine ring is typically introduced via nucleophilic substitution reactions. The isoxazole and pyridine rings are often synthesized through cyclization reactions involving nitriles and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
The compound {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield phenol derivatives, while nucleophilic substitution on the piperazine ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between different functional groups and biological targets. Its diverse functional groups make it a valuable tool for probing biochemical pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its various functional groups can interact with different biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with various molecular targets. The pyrazole and piperazine moieties can interact with enzymes and receptors, modulating their activity. The isoxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
- {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-HYDROXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Uniqueness
The uniqueness of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of functional groups, which allows for diverse interactions with biological targets and the potential for a wide range of applications in different fields.
Properties
Molecular Formula |
C25H28N6O3 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C25H28N6O3/c1-4-31-16-18(14-26-31)15-29-9-11-30(12-10-29)25(32)21-13-22(19-5-7-20(33-3)8-6-19)27-24-23(21)17(2)28-34-24/h5-8,13-14,16H,4,9-12,15H2,1-3H3 |
InChI Key |
FNTMYHBPEDJGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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